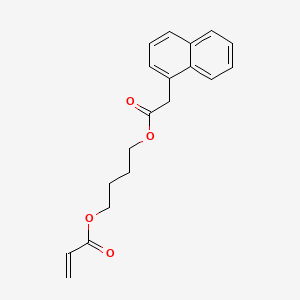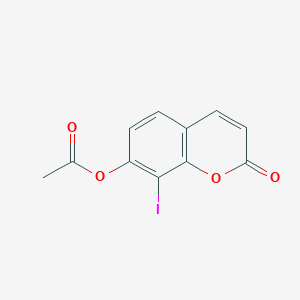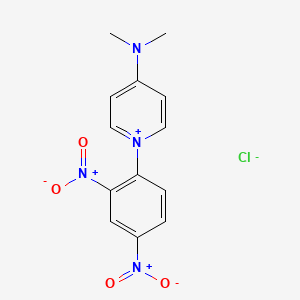![molecular formula C24H28O2Si B14314255 (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 109627-31-8](/img/structure/B14314255.png)
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups This particular compound features a silane core with a 4-methoxyphenyl group, two dimethyl groups, and a 3-(3-phenoxyphenyl)propyl group attached to the silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Hydrosilylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace one or more of the organic groups attached to the silicon atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different organic groups.
Substitution: New organosilicon compounds with varied functional groups.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and coatings, where its properties enhance the performance of the final products.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The presence of the 4-methoxyphenyl and 3-(3-phenoxyphenyl)propyl groups enhances its reactivity and specificity towards certain biological targets. The compound can modulate signaling pathways by interacting with enzymes or receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
- (4-Methoxyphenyl)(dimethyl)[3-(4-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(2-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(3-methoxyphenyl)propyl]silane
Comparison:
- Structural Differences: The position of the phenoxy group on the phenyl ring can vary, leading to differences in reactivity and properties.
- Reactivity: The presence of different substituents can affect the compound’s reactivity towards nucleophiles and electrophiles.
- Applications: While similar compounds may have overlapping applications, the unique structure of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane makes it particularly suitable for specific research and industrial applications.
Propiedades
Número CAS |
109627-31-8 |
|---|---|
Fórmula molecular |
C24H28O2Si |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-dimethyl-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C24H28O2Si/c1-25-21-14-16-24(17-15-21)27(2,3)18-8-10-20-9-7-13-23(19-20)26-22-11-5-4-6-12-22/h4-7,9,11-17,19H,8,10,18H2,1-3H3 |
Clave InChI |
QRTIBKBSMMKMRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)


![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)

![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)


![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)

